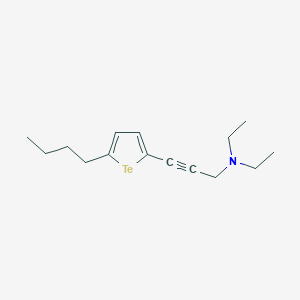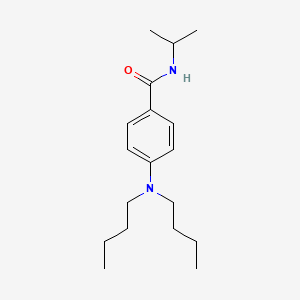![molecular formula C21H36O6SSi B14192653 1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one CAS No. 923294-15-9](/img/structure/B14192653.png)
1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one is an organic compound with the molecular formula C21H36O6SSi. This compound is characterized by the presence of a phenyl group, a sulfonyl group, and a triethoxysilyl group attached to a heptane chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one typically involves multiple steps. One common method includes the reaction of phenylacetone with a sulfonyl chloride derivative in the presence of a base to form the sulfonyl intermediate. This intermediate is then reacted with a triethoxysilyl heptane derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. The purification of the final product is achieved through techniques like distillation, crystallization, or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts (iron, aluminum chloride) are employed.
Major Products Formed
Oxidation: Sulfonic acids, sulfoxides.
Reduction: Sulfides.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The triethoxysilyl group allows for the compound to be used in surface modification and material science applications .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one: Similar structure but with a trifluoromethyl group instead of a triethoxysilyl group.
Phenylacetone: Lacks the sulfonyl and triethoxysilyl groups, making it less versatile in certain applications.
Uniqueness
1-Phenyl-2-[7-(triethoxysilyl)heptane-1-sulfonyl]ethan-1-one is unique due to the presence of both sulfonyl and triethoxysilyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
923294-15-9 |
|---|---|
Molecular Formula |
C21H36O6SSi |
Molecular Weight |
444.7 g/mol |
IUPAC Name |
1-phenyl-2-(7-triethoxysilylheptylsulfonyl)ethanone |
InChI |
InChI=1S/C21H36O6SSi/c1-4-25-29(26-5-2,27-6-3)18-14-9-7-8-13-17-28(23,24)19-21(22)20-15-11-10-12-16-20/h10-12,15-16H,4-9,13-14,17-19H2,1-3H3 |
InChI Key |
JJTDLFRWJVVYAP-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCCCCCS(=O)(=O)CC(=O)C1=CC=CC=C1)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate](/img/structure/B14192580.png)

![(1R,5R)-1-(3,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14192582.png)
![6-{[5-(Hexyloxy)-5-oxopentanoyl]oxy}hexanoic acid](/img/structure/B14192589.png)


![3-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192604.png)



![5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14192629.png)


![6-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14192637.png)
